2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole
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Overview
Description
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, that contribute to the proliferation of infectious agents .
Mode of Action
Oxadiazole derivatives have been reported to inhibit various enzymes and proteins that contribute to the proliferation of infectious agents . The compound’s interaction with its targets leads to changes in the biological processes of the infectious agents, thereby inhibiting their growth and proliferation .
Biochemical Pathways
Oxadiazole derivatives have been reported to inhibit various enzymes and proteins involved in the biochemical pathways of infectious agents . This inhibition disrupts the normal functioning of these pathways, leading to the death of the infectious agents .
Result of Action
Oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting that they can inhibit the growth and proliferation of infectious agents at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of acylhydrazides with trifluoroacetic anhydride under acidic conditions. Another approach involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It has shown promise in the design of drugs with antibacterial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides, due to its stability and efficacy
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar structural features but different chemical properties.
1,2,3-Oxadiazole: Known for its distinct reactivity and applications.
1,2,5-Oxadiazole: Less common but still of interest in certain research areas.
Uniqueness: 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and overall reactivity, making it a valuable component in various applications .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVYAPJJIMAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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